6-(Benzyloxy)pyridine-3-carbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)pyridine-3-carbonitrile typically involves the reaction of 6-hydroxypyridine-3-carbonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzyloxy)pyridine-3-carbonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity to these targets, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxypyridine-3-carbonitrile: Lacks the benzyloxy group, making it less hydrophobic.
6-Methoxypyridine-3-carbonitrile: Contains a methoxy group instead of a benzyloxy group, which can affect its reactivity and binding properties.
6-(Phenoxy)pyridine-3-carbonitrile: Has a phenoxy group, which can influence its chemical and biological properties
Uniqueness
6-(Benzyloxy)pyridine-3-carbonitrile is unique due to its benzyloxy group, which can enhance its hydrophobicity and binding affinity to certain molecular targets. This makes it a valuable compound in various research applications .
Properties
IUPAC Name |
6-phenylmethoxypyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-12-6-7-13(15-9-12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNCJLHDANUPGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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